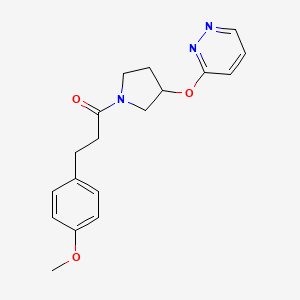

3-(4-Methoxyphenyl)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

3-(4-methoxyphenyl)-1-(3-pyridazin-3-yloxypyrrolidin-1-yl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3/c1-23-15-7-4-14(5-8-15)6-9-18(22)21-12-10-16(13-21)24-17-3-2-11-19-20-17/h2-5,7-8,11,16H,6,9-10,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVLRHTZKKSHJOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)N2CCC(C2)OC3=NN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxyphenyl)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)propan-1-one typically involves multiple steps, starting with the preparation of the core pyrrolidinyl and pyridazinyl components. These components are then coupled using appropriate reagents and reaction conditions to form the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The specific type of reaction depends on the reagents and conditions used.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Addition: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) can be used for addition reactions.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which may exhibit different chemical and physical properties.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-(4-Methoxyphenyl)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)propan-1-one may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: In the field of medicine, this compound could be explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting various diseases.

Industry: In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3-(4-Methoxyphenyl)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)propan-1-one exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the biological or chemical context in which the compound is used.

Molecular Targets and Pathways:

Enzymes: The compound may inhibit or activate certain enzymes, leading to changes in biochemical pathways.

Receptors: It may bind to specific receptors, triggering signaling cascades that result in physiological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The target compound’s uniqueness lies in its combination of a 4-methoxyphenyl group and a pyridazin-3-yloxy-pyrrolidine substituent. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Key Observations :

- Aromatic vs. Non-Aromatic Substituents: The 4-methoxyphenyl group (common in ME-7, 3FP, and III-161a) enhances lipophilicity compared to non-aromatic substituents like tetrahydrofuran (, Compound 31) .

- Heterocyclic Influence : Pyridazine (target compound) and pyrazole (ME-7) offer distinct H-bonding profiles. Pyridazine’s two nitrogen atoms may improve solubility and target binding compared to pyrazole’s single nitrogen .

- Electron-Donating vs. Withdrawing Groups : The methoxy group (electron-donating) in the target compound contrasts with sulfonyl (electron-withdrawing) groups in , affecting electronic distribution and reactivity .

Pharmacological Implications (Inferred)

- Target Compound : The pyridazine moiety may enhance interactions with enzymes like kinases or phosphodiesterases, which often bind heterocycles.

- III-161a () : The triazole ring is common in antifungal and anticancer agents (e.g., fluconazole analogs) .

Biological Activity

Chemical Structure and Properties

The compound features a complex structure with a methoxyphenyl group, a pyridazinyl moiety, and a pyrrolidine ring. The molecular formula is , and its IUPAC name reflects its intricate arrangement of functional groups.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 284.36 g/mol |

| IUPAC Name | 3-(4-Methoxyphenyl)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)propan-1-one |

Antitumor Activity

Research has indicated that derivatives of this compound exhibit significant antitumor properties. A study focusing on similar structures revealed that compounds with pyrrolidine rings can inhibit the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is crucial in tumor proliferation .

Neuroprotective Effects

In addition to antitumor effects, compounds with similar structural motifs have demonstrated neuroprotective activities. For example, studies have shown that pyrrolidine derivatives can protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in treating neurodegenerative diseases .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- PI3K/AKT/mTOR Inhibition : Disruption of this pathway can lead to reduced cell survival and proliferation in cancer cells.

- Antioxidant Activity : Compounds within this class may enhance cellular antioxidant defenses, mitigating oxidative damage in neuronal cells.

- Receptor Modulation : Certain derivatives have been shown to interact with neurotransmitter receptors, potentially influencing synaptic transmission and neuroplasticity.

In Vivo Studies

In vivo studies using mouse models have demonstrated the efficacy of similar compounds in reducing tumor size and improving survival rates. For instance, a study reported that a pyrrolidine derivative significantly inhibited tumor growth in xenograft models at low doses .

Q & A

Basic: What are the recommended synthetic routes for 3-(4-Methoxyphenyl)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)propan-1-one, and how can reaction yields be optimized?

Answer:

The synthesis of structurally related compounds (e.g., arylpropanones) often involves:

- Step 1: Condensation of a 4-methoxyphenyl precursor (e.g., 4-methoxybenzaldehyde) with a pyrrolidine-pyridazine derivative under reflux conditions in ethanol/acetic acid, as seen in pyrazole synthesis (45% yield) .

- Step 2: Catalytic hydrogenation or silylation to stabilize intermediates, with purification via silica gel chromatography (e.g., cyclohexane/ethyl acetate 9:1) .

- Yield Optimization: Adjust stoichiometry (e.g., 1:1 aldehyde-to-hydrazine ratio), extend reaction time (e.g., 7 hours), or use anhydrous solvents to minimize side reactions .

Advanced: How can computational modeling predict the interaction of this compound with biological targets (e.g., enzymes or receptors)?

Answer:

- Methodology:

- Molecular Docking: Use software like AutoDock Vina to model binding affinity with target proteins (e.g., kinases or GPCRs) using the compound’s 3D structure (generated via Gaussian DFT calculations).

- Pharmacophore Mapping: Identify key functional groups (e.g., methoxyphenyl for hydrophobic interactions, pyridazine for hydrogen bonding) .

- Validation: Compare predicted binding modes with crystallographic data from related pyrrolidine derivatives (e.g., dihedral angle analysis of pyrazole rings in structural analogs) .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Answer:

- Nuclear Magnetic Resonance (NMR): Assign peaks for methoxyphenyl (δ 3.8 ppm for OCH₃), pyrrolidine protons (δ 1.8–3.2 ppm), and pyridazine (δ 8.5–9.0 ppm) .

- High-Performance Liquid Chromatography (HPLC): Use C18 columns with acetonitrile/water gradients (e.g., 70:30) to assess purity (≥98% by area normalization) .

- Mass Spectrometry (MS): Confirm molecular weight (calculated: ~341.4 g/mol) via ESI-MS in positive ion mode .

Advanced: How can crystallographic data resolve contradictions in reported stereochemical configurations of this compound?

Answer:

- Single-Crystal X-ray Diffraction (SCXRD): Grow crystals via slow evaporation (e.g., ethanol/water mixture) and refine using SHELXL .

- Dihedral Angle Analysis: Compare experimental angles (e.g., between pyrrolidine and pyridazine rings) with computational models to resolve discrepancies .

- Data Reconciliation: Cross-validate with solid-state NMR or polarized light microscopy if twinning or polymorphism is suspected .

Basic: What stability assessments are recommended for long-term storage of this compound?

Answer:

- Accelerated Stability Testing: Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC .

- Light Sensitivity: Use amber vials to prevent photolysis; confirm stability under UV/Vis irradiation (λ = 254 nm for 24 hours) .

- Recommendations: Store at -20°C under inert gas (N₂) in sealed containers to minimize oxidation .

Advanced: How can researchers design in vitro assays to evaluate this compound’s potential neuropharmacological activity?

Answer:

- Target Selection: Prioritize receptors implicated in neuropathic pain (e.g., NMDA, σ-1) based on structural analogs .

- Assay Design:

- Data Interpretation: Compare IC₅₀ values with known agonists/antagonists and validate selectivity via counter-screens .

Basic: What are the key considerations for scaling up the synthesis of this compound from milligram to gram quantities?

Answer:

- Reactor Design: Use jacketed reactors for temperature control during exothermic steps (e.g., condensation).

- Purification: Replace column chromatography with recrystallization (e.g., ethanol/water) or fractional distillation for cost efficiency .

- Safety: Implement inert atmosphere protocols to mitigate risks from pyridazine’s potential reactivity .

Advanced: How can researchers address conflicting data on this compound’s metabolic stability in hepatic microsomes?

Answer:

- Experimental Replication: Repeat assays using pooled human liver microsomes (HLM) with NADPH cofactor and monitor parent compound depletion via LC-MS/MS.

- Metabolite Identification: Use HR-MS/MS to detect phase I/II metabolites (e.g., demethylation of methoxyphenyl or pyridazine oxidation) .

- Enzyme Inhibition Studies: Test CYP450 isoforms (e.g., CYP3A4, 2D6) to identify metabolic pathways and validate with chemical inhibitors .

Basic: What safety protocols are essential when handling this compound in the laboratory?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and P95 respirators during synthesis .

- Ventilation: Use fume hoods with ≥100 ft/min face velocity to prevent inhalation exposure .

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can QSAR modeling guide the structural optimization of this compound for enhanced bioavailability?

Answer:

- Descriptor Selection: Include logP, topological polar surface area (TPSA), and hydrogen bond donors/acceptors .

- Model Training: Use datasets of analogs with known pharmacokinetic data (e.g., Caco-2 permeability) to predict absorption.

- Synthetic Modifications: Introduce prodrug moieties (e.g., esterification of hydroxyl groups) or reduce TPSA by replacing pyridazine with bioisosteres .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.